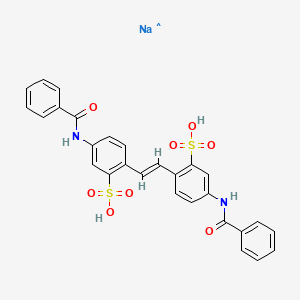
CID 166600373
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
CID 166600373 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 166600373 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of protein kinase D and its effects on various biochemical pathways.
Biology: It is used to maintain the pluripotency of embryonic stem cells, making it valuable in stem cell research.
Medicine: It has potential therapeutic applications in diseases where protein kinase D plays a role.
Industry: It can be used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of CID 166600373 involves the inhibition of protein kinase D. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. This pathway is crucial for maintaining the self-renewal and pluripotency of embryonic stem cells .
Comparison with Similar Compounds
CID 166600373 can be compared with other protein kinase D inhibitors. Similar compounds include:
CID755673: Another inhibitor of protein kinase D with similar effects on stem cell pluripotency.
CID755673 analogs: Various analogs of CID755673 that have been synthesized to study their effects on protein kinase D inhibition.
The uniqueness of this compound lies in its specific ability to maintain the undifferentiated state of embryonic stem cells by modulating the PI3K/AKT signaling pathway .
Properties
Molecular Formula |
C28H22N2NaO8S2 |
|---|---|
Molecular Weight |
601.6 g/mol |
InChI |
InChI=1S/C28H22N2O8S2.Na/c31-27(21-7-3-1-4-8-21)29-23-15-13-19(25(17-23)39(33,34)35)11-12-20-14-16-24(18-26(20)40(36,37)38)30-28(32)22-9-5-2-6-10-22;/h1-18H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38);/b12-11+; |
InChI Key |
HMLGQSOTDHXUHS-CALJPSDSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















